2-[(E)-2-(4-bromophenyl)vinyl]quinolin-8-ol is a complex organic compound classified within the quinoline family. This compound features a quinoline core that is substituted with a vinyl group and a bromophenyl moiety, which contributes to its unique chemical properties and biological activities. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its diverse biological effects.
The compound can be sourced from various chemical suppliers and is cataloged under the Chemical Abstracts Service number for identification. It belongs to the broader class of vinyl-substituted quinolines, which are known for their significant roles in organic synthesis and medicinal chemistry.
The synthesis of 2-[(E)-2-(4-bromophenyl)vinyl]quinolin-8-ol typically involves several key synthetic routes:
The reaction conditions, including temperature, solvent choice, and catalyst type, are critical for optimizing yield and purity. For instance, using refluxing conditions in an organic solvent like ethanol or benzene can enhance reaction efficiency.
The molecular formula for 2-[(E)-2-(4-bromophenyl)vinyl]quinolin-8-ol is , with a molecular weight of approximately 365.23 g/mol. The structure includes:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅BrN₂O |
| Molecular Weight | 365.23 g/mol |
| IUPAC Name | 2-[(E)-2-(4-bromophenyl)vinyl]quinolin-8-ol |
| InChI Key | XXHVBSAGSCILQX-VMPITWQZSA-N |
The compound can undergo various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control and the presence of catalysts or bases to facilitate the desired transformations.
The mechanism of action for 2-[(E)-2-(4-bromophenyl)vinyl]quinolin-8-ol involves its interaction with biological targets such as enzymes or receptors:
The compound exhibits typical physical properties associated with organic compounds, including solubility in organic solvents and stability under standard laboratory conditions.
Key chemical properties include:
Relevant analyses often include spectroscopy (NMR, IR) to confirm structural integrity post-synthesis.
2-[(E)-2-(4-bromophenyl)vinyl]quinolin-8-ol has several applications in scientific research:
This compound exemplifies how modifications to quinoline structures can lead to significant enhancements in biological activity and utility in drug design.
The 8-hydroxyquinoline (8-HQ) scaffold represents a privileged structure in medicinal chemistry due to its versatile metal-chelating properties, planar aromatic architecture, and broad-spectrum biological activities. This bicyclic heterocycle enables dual coordination of transition metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) via its N,O-binding sites, facilitating the disruption of metal-dependent cellular processes in pathogens and cancer cells [1] [5]. The scaffold’s intrinsic bioactivity is evidenced by clinical agents like clioquinol (antimicrobial) and nitroxoline (antifungal/anticancer), which leverage this pharmacophore for target engagement [5] [9].
Structurally, 8-HQ’s planar conformation permits intercalation into DNA or enzyme active sites, while its moderate lipophilicity (log P ≈ 2.1) enhances membrane permeability. Modifications at C-2/C-5/C-7 positions further tune electronic properties and steric bulk without compromising chelation capacity [1] [5]. In anticancer contexts, 8-HQ derivatives induce apoptosis through reactive oxygen species (ROS) generation via copper-mediated redox cycling and DNA damage [1]. Antimicrobial effects arise from metalloenzyme inhibition (e.g., β-galactosyltransferases) and disruption of microbial iron homeostasis [4] [9].
Table 1: Biological Activities of 8-Hydroxyquinoline Derivatives
| Derivative | Anticancer Activity (IC₅₀ range) | Antimicrobial Activity (MIC range) | Primary Mechanism |
|---|---|---|---|
| Clioquinol | 3–15 μM (multiple lines) | 1–10 μg/mL (fungi/bacteria) | Copper chelation, proteasome inhibition |
| Nitroxoline | 1–20 μM (urothelial cancers) | 4–32 μg/mL (E. coli, Candida) | RNA synthesis inhibition, metal depletion |
| CQ analogs | 0.5–10 μM (melanoma, lung) | 0.1–5 μg/mL (S. aureus) | DNA gyrase inhibition, ROS induction |
The (E)-styrylvinyl spacer (–CH=CH–C₆H₄–) bridges the 8-HQ core and 4-bromophenyl moiety, enforcing rigidity and planar extension. This conformational restriction minimizes entropy loss upon target binding and optimizes spatial orientation for interactions with hydrophobic enzyme pockets [4]. The π-conjugated system delocalizes electron density across the pharmacophore, enhancing DNA intercalation capacity and stabilizing protein-ligand complexes through π-stacking [1] [8].
Computational analyses confirm the (E)-configuration minimizes steric clash versus the (Z)-isomer, with dihedral angles of 170–180° between quinoline and phenyl rings. This near-planarity facilitates deep penetration into the thymidylate kinase (TMK) ATP-binding cleft or DNA gyrase B active site, as observed in docking studies of analogous quinoline-styryl hybrids [4] [8]. The spacer’s vinyl bond also resists enzymatic degradation, improving metabolic stability over flexible alkyl chains [9].
The para-bromophenyl group serves as a hydrophobic anchor and halogen bond donor, enhancing target affinity through:
Bromine’s size optimally fills a 5–7 ų hydrophobic cavity in bacterial gyrase B, as evidenced by 3-fold higher potency versus chloro/fluoro analogs against Staphylococcus aureus (MIC = 8.45 μM vs. >25 μM) [4]. Selectivity over human kinases arises from steric exclusion by larger mammalian ATP pockets, reducing off-target toxicity [8].
Pharmacophore mapping integrates steric, electronic, and dynamic features driving target engagement:
Table 2: Computed Binding Parameters for 2-[(E)-2-(4-Bromophenyl)vinyl]quinolin-8-ol
| Target Protein | Docking Score (ΔG, kcal/mol) | Key Interacting Residues | Pharmacophore Features Mapped |
|---|---|---|---|
| S. aureus DNA gyrase B | −7.73 | Ile54 (π–σ), Asp122 (H-bond) | HBD, HBA, XBD, Hydrophobic (2×) |
| Mtb thymidylate kinase | −9.5 | Gly73 (H-bond), Val102 (halogen bond) | XBD, Metal chelator, Hydrophobic (3×) |
| Human PD-L1 | −6.3 | Ala121 (H-bond), Tyr123 (π–π) | HBA, Hydrophobic, Aromatic ring |
The hybrid pharmacophore thus merges metal chelation (8-HQ), conformational rigidity ((E)-vinyl), and targeted hydrophobic/halogen bonding (4-BrPh) to optimize engagement with oncology and infectious disease targets [1] [4] [8].
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8